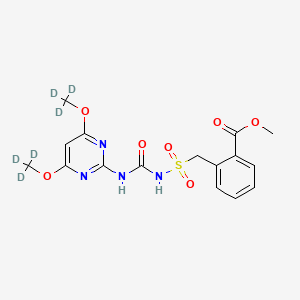

Bensulfuron-methyl-d6

Description

Significance of Sulfonylurea Herbicides in Plant Science and Environmental Studies

Sulfonylurea (SU) herbicides, introduced in the 1980s, represent a major advancement in weed management technology. epa.gov They are renowned for their high efficacy at very low application rates and their selective action against broadleaf weeds and sedges. epa.govd-nb.infonih.gov The primary mechanism of action for these herbicides, including bensulfuron-methyl (B33747), is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). sciex.comfao.orgresearchgate.net This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine (B10760876), and isoleucine—which are essential for protein synthesis and cell division in plants. fao.orgepa.gov Because this enzyme pathway is absent in animals, sulfonylurea herbicides exhibit low toxicity to mammals. nih.govresearchgate.net

Despite their agricultural benefits, the widespread use of sulfonylurea herbicides has prompted significant environmental and plant science research. Their chemical properties mean they can persist in soil and water, with their mobility and degradation rates heavily influenced by factors like soil pH and organic matter content. cdc.gov This persistence can pose a risk to subsequent, sensitive rotational crops and non-target plant species. nih.gov Consequently, understanding the environmental fate, transport, and potential for residue accumulation of these herbicides in soil, water, and crops is a primary focus of environmental studies. nih.govresearchgate.net This necessity drives the development of highly sensitive and specific analytical methods to detect and quantify these compounds at trace levels (parts per billion or even parts per trillion) in complex environmental matrices. epa.govepa.gov

Role of Isotopic Labeling, particularly Deuteration (e.g., Bensulfuron-methyl-d6), in Advanced Chemical and Biological Investigations

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes, which has a different number of neutrons but the same chemical properties. thegoodscentscompany.comlcms.cz In analytical chemistry, stable (non-radioactive) isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. Deuteration, the replacement of hydrogen with deuterium, is a frequent strategy due to the abundance of hydrogen in organic molecules.

The resulting isotopically labeled compound, such as this compound, is chemically almost identical to its non-labeled parent molecule. However, its increased molecular weight makes it distinguishable by mass spectrometry (MS). thegoodscentscompany.com This characteristic is invaluable in quantitative analysis, where the deuterated compound serves as an ideal internal standard.

In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is added to a sample in a known quantity before any preparation or analysis. Because the deuterated standard behaves virtually identically to the target analyte during extraction, cleanup, and ionization in the mass spectrometer, it can effectively compensate for any loss of the analyte during sample processing or for variations in instrument response (matrix effects). By comparing the signal of the analyte to the known concentration of the co-eluting internal standard, a much more accurate and precise quantification can be achieved. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative analysis in complex matrices.

Overview of Key Research Domains for Bensulfuron-methyl

Research on bensulfuron-methyl is concentrated in several key areas, largely driven by the need to ensure its effective use while safeguarding environmental and human health. The use of this compound as an internal standard is fundamental to achieving the high-quality data required in these domains.

Environmental Fate and Monitoring: A primary research focus is determining the persistence, degradation, and mobility of bensulfuron-methyl in various environmental compartments. Scientists develop and validate robust analytical methods, typically using LC-MS/MS, to quantify trace amounts of the herbicide in soil, sediment, and different water sources (groundwater, surface water, and drinking water). epa.gov These studies are essential for creating accurate environmental risk assessments and establishing regulatory guidelines.

Residue Analysis in Agricultural Products: To ensure food safety, regulatory bodies worldwide set maximum residue limits (MRLs) for pesticides in food commodities. Researchers conduct studies to measure the levels of bensulfuron-methyl residues in crops, such as rice, following its application. Highly accurate quantitative methods are necessary to ensure compliance with these MRLs.

Metabolism Studies: Investigating how bensulfuron-methyl is taken up, transported, and metabolized by both target weeds and non-target organisms (like crops or soil microbes) is crucial. These studies help to understand its mode of action, the basis for its selectivity, and the pathways of its breakdown in the environment. Isotopic labeling can be used in these studies to trace the metabolic fate of the herbicide.

The following tables present data typical of that generated in method validation studies for the analysis of Bensulfuron-methyl, for which this compound would be an ideal internal standard to ensure accuracy and precision.

Table 1: LC-MS/MS Method Parameters for Bensulfuron-methyl Analysis in Soil & Sediment Data synthesized from an independent laboratory validation report for the determination of Bensulfuron-methyl. epa.gov

| Parameter | Value/Setting |

| Instrumentation | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |

| Extraction | Acetonitrile with 1% acetic acid, followed by QuEChERS dSPE cleanup |

| Quantitation Ion Transition | m/z 411 -> m/z 148.9 |

| Confirmation Ion Transition | m/z 411 -> m/z 182.1 |

| Limit of Quantitation (LOQ) | 0.1 ng/g |

| Limit of Detection (LOD) | 0.03 ng/g |

Table 2: Method Validation Recovery Data for Bensulfuron-methyl in Environmental Matrices Data synthesized from analytical method validation reports for soil, sediment, and water.

| Matrix | Fortification Level (ng/g or ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Soil (Louisiana) | 0.1 | 89.2 | 8.8 |

| 1.0 | 85.5 | 5.3 | |

| 10.0 | 88.9 | 6.7 | |

| Sediment (Oklahoma) | 0.1 | 93.3 | 4.8 |

| 1.0 | 88.9 | 4.6 | |

| 10.0 | 92.2 | 3.5 | |

| Groundwater | 0.01 (LOQ) | 90.4 | 5.1 |

| 0.1 (10x LOQ) | 92.6 | 3.9 | |

| Surface Water | 0.01 (LOQ) | 88.6 | 6.2 |

| 0.1 (10x LOQ) | 91.5 | 4.5 |

Structure

2D Structure

Properties

Molecular Formula |

C16H18N4O7S |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

methyl 2-[[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]carbamoylsulfamoylmethyl]benzoate |

InChI |

InChI=1S/C16H18N4O7S/c1-25-12-8-13(26-2)18-15(17-12)19-16(22)20-28(23,24)9-10-6-4-5-7-11(10)14(21)27-3/h4-8H,9H2,1-3H3,(H2,17,18,19,20,22)/i1D3,2D3 |

InChI Key |

XMQFTWRPUQYINF-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC([2H])([2H])[2H] |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC |

Origin of Product |

United States |

Mechanism of Action Studies of Bensulfuron Methyl

Acetohydroxyacid Synthase (AHAS/ALS) Inhibition Kinetics and Dynamics

Bensulfuron-methyl (B33747) exerts its herbicidal effect by targeting and inhibiting acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). apms.orgpomais.com This enzyme is pivotal in the biosynthetic pathway of branched-chain amino acids. apms.orgnih.gov AHAS catalyzes two key reactions: the condensation of two pyruvate (B1213749) molecules to form α-acetolactate (a precursor to valine and leucine) and the condensation of pyruvate with α-ketobutyrate to produce α-aceto-α-hydroxybutyrate (a precursor to isoleucine). apms.org By inhibiting this enzyme, bensulfuron-methyl effectively halts the production of these essential amino acids, leading to the cessation of plant growth and eventual death. pomais.comnih.gov

In vitro studies using AHAS extracted from the aquatic plant hydrilla (Hydrilla verticillata) have demonstrated the potent inhibitory activity of bensulfuron-methyl. apms.org The inhibition of the enzyme is concentration-dependent. Research has shown that even nanomolar concentrations of the herbicide can cause significant inhibition of enzyme activity. apms.org For instance, the addition of 1 nM of bensulfuron-methyl resulted in a 25% reduction in AHAS activity, while a concentration of 1 mM led to a 93% inhibition, showcasing a clear dose-response relationship. apms.org

Table 1: In Vitro Inhibition of Hydrilla AHAS by Bensulfuron-methyl

| Bensulfuron-methyl Concentration | Enzyme Inhibition (%) |

|---|---|

| 1 nM | 25% |

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. For bensulfuron-methyl, the IC50 value for the in vitro inhibition of AHAS extracted from hydrilla was calculated to be 22 nM. apms.org This low value signifies a high affinity of the herbicide for the enzyme and underscores its effectiveness as an AHAS inhibitor. apms.org

Table 2: IC50 Value for Bensulfuron-methyl

| Enzyme Source | IC50 Value |

|---|

The inhibitory action of bensulfuron-methyl on AHAS is not solely dependent on concentration but is also time-dependent. apms.org This phenomenon, known as time-dependent accumulative inhibition, is a critical contributor to the high potency of AHAS-inhibiting herbicides. nih.gov This mode of inhibition involves a series of oxidative events within the enzyme's active site that are triggered by the binding of the herbicide, leading to the inactivation of the enzyme over time. nih.gov

Molecular Interactions within the AHAS/ALS Active Site

Structural and molecular docking studies have provided insights into the interactions between sulfonylurea herbicides like bensulfuron-methyl and the AHAS active site. These herbicides bind to a site at the entrance of the substrate access channel, effectively blocking substrates from reaching the catalytic center. nih.govnih.govnih.gov

The binding is characterized by a series of specific molecular interactions. The dimethoxy-pyrimidine moiety of the herbicide inserts deep into the binding pocket. nih.gov A key interaction involves the pyrimidine (B1678525) ring forming a π-stacking interaction with the residue Tryptophan 574 (W574). nih.gov This interaction is crucial for anchoring the herbicide to the enzyme. nih.gov Additionally, one of the methoxy (B1213986) groups on the pyrimidine ring can form a hydrogen bond with the side chain of Arginine 377 (R377). nih.gov Mutations in key residues, such as Proline 197 (P197), have been shown to reduce the sensitivity of the AHAS enzyme to bensulfuron-methyl by weakening the hydrogen bonds and hydrophobic interactions that stabilize the herbicide-enzyme complex. nih.govnih.gov The binding of the herbicide can trigger conformational changes and oxidative events involving the enzyme's cofactors, ThDP and FAD, contributing to the time-dependent inhibition. nih.gov

Downstream Biochemical and Physiological Responses in Target Organisms

The primary and direct consequence of AHAS inhibition by bensulfuron-methyl is the disruption of the biosynthesis pathway for the branched-chain amino acids (BCAAs): valine, leucine (B10760876), and isoleucine. apms.orgfrontiersin.org These amino acids are essential building blocks for protein synthesis and are vital for cell division and plant growth. pomais.com

Cellular Growth Inhibition and Related Phenotypes

The primary mechanism of action for bensulfuron-methyl in susceptible plants is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). apms.orgresearchgate.net This enzyme is fundamental to the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine. apms.orgresearchgate.net The inhibition of ALS disrupts protein synthesis, which subsequently leads to the cessation of cell division and other growth processes, ultimately causing plant death. researchgate.netresearchgate.net

Research has demonstrated a direct correlation between the concentration of bensulfuron-methyl and the inhibition of ALS activity, which in turn manifests as significant growth inhibition. In-vitro studies on the aquatic plant hydrilla (Hydrilla verticillata) have shown that even nanomolar concentrations of the herbicide can significantly reduce enzyme function. apms.org For instance, a 1 nM concentration of bensulfuron-methyl resulted in a 25% inhibition of AHAS activity, with the inhibition reaching 93% at a 1 mM concentration. apms.org The concentration required for 50% inhibition (I₅₀) of the enzyme in vitro was calculated to be 22 nM. apms.org This enzymatic inhibition translates directly to observable effects on plant growth, with an I₅₀ value for in vivo growth inhibition in hydrilla noted at approximately 110 nM. apms.org

**Table 1: Effect of Bensulfuron-methyl Concentration on AHAS Activity in *Hydrilla verticillata***

| Bensulfuron-methyl Concentration | Enzyme Inhibition (%) | Source |

|---|---|---|

| 1 nM | 25% | apms.org |

| 1 mM | 93% | apms.org |

Table 2: Impact of Bensulfuron-methyl Soil Residue on Soybean and Peanut Seedling Growth

| Growth Parameter | Organism | Effect with Increasing Bensulfuron-methyl Concentration (0-500 µg kg⁻¹) | Source |

|---|---|---|---|

| Shoot Length | Soybean, Peanut | Declined | researchgate.net |

| Root Length | Soybean, Peanut | Declined | researchgate.net |

| Shoot Dry Mass | Soybean, Peanut | Declined | researchgate.net |

| Root Dry Mass | Soybean, Peanut | Declined | researchgate.net |

| Total Dry Mass | Soybean, Peanut | Declined | researchgate.net |

Beyond general growth suppression, treatment with bensulfuron-methyl can induce specific morphological changes. In tobacco plants, exposure to the herbicide resulted in visible symptoms such as malformed leaves and chlorosis (a yellowing of leaf tissue due to a lack of chlorophyll). frontiersin.org In studies with hydrilla, a distinct "hardening" of the plant tissue was observed as a notable symptom following treatment. apms.org Furthermore, research on wheat seedlings indicates that bensulfuron-methyl can induce oxidative damage and alter the levels of phytohormones and secondary metabolites within the plant. nih.govacs.org

In some species, the mechanism of cellular inhibition can be more complex. For example, in rice (Oryza sativa), bensulfuron-methyl has been shown to inhibit seedling development by blocking calcium ion flux through the OsCNGC12 channel, which affects the herbicide's uptake and distribution within the plant. nih.gov

Molecular and Genetic Basis of Herbicide Resistance to Bensulfuron Methyl

Target-Site Resistance (TSR) Mechanisms

Target-site resistance is the most commonly identified mechanism for resistance to bensulfuron-methyl (B33747) and other acetolactate synthase (ALS) inhibiting herbicides. nih.govmdpi.com This form of resistance arises from genetic mutations in the gene encoding the ALS enzyme, the herbicide's site of action. horizonepublishing.com ALS is a critical enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine (B10760876), and isoleucine), which are essential for plant growth and development. nih.gov Inhibition of this enzyme leads to plant death. nih.gov Mutations in the ALS gene can alter the enzyme's structure, reducing its binding affinity for the herbicide and allowing it to function even in the presence of bensulfuron-methyl. horizonepublishing.commdpi.com

The primary basis of target-site resistance to bensulfuron-methyl is point mutations within the ALS gene. ovid.com These single-nucleotide changes result in amino acid substitutions at specific, highly conserved positions within the enzyme. researchgate.net

Research has consistently identified mutations at the proline residue at position 197 (Pro-197) of the ALS enzyme as a major cause of resistance to bensulfuron-methyl across numerous weed species. nih.govbohrium.comcambridge.org This position is a common site for mutations conferring resistance to sulfonylurea herbicides. frontiersin.org A single amino acid change at this location can dramatically decrease the sensitivity of the ALS enzyme to the herbicide. cambridge.orgcambridge.org

Several specific substitutions at the Pro-197 position have been documented in bensulfuron-methyl-resistant weed populations. These include substitutions of proline with serine (Pro-197-Ser), histidine (Pro-197-His or P197H), threonine (Pro-197-Thr), leucine (Pro-197-Leu), and alanine (B10760859) (Pro-197-Ala). nih.govmdpi.comresearchgate.net For example, a Pro-197-Ser mutation was identified in resistant Ludwigia prostrata, resulting from a single nucleotide change (CCA to TCA) at codon 197. cambridge.orgcambridge.orgdntb.gov.ua Similarly, a P197H substitution was found to be responsible for resistance in a population of Cyperus difformis. bohrium.com Studies in Ammannia auriculata and Sagittaria trifolia have identified a range of substitutions at this position, including Pro-197-Ser, Pro-197-His, Pro-197-Leu, and Pro-197-Ala, highlighting the diversity of mutations that can confer resistance. nih.govmdpi.comresearchgate.net

| Weed Species | Amino Acid Substitution | Nucleotide Mutation | Reference(s) |

| Ludwigia prostrata | Pro-197-Ser | CCA to TCA | cambridge.orgcambridge.orgresearchgate.net |

| Cyperus difformis | Pro-197-His (P197H) | CCT to CAT | bohrium.com |

| Sagittaria trifolia | Pro-197-Ser | Not specified | researchgate.net |

| Pro-197-His | Not specified | researchgate.net | |

| Pro-197-Thr | Not specified | researchgate.net | |

| Pro-197-Leu | Not specified | researchgate.net | |

| Ammannia auriculata | Pro-197-Ser | Not specified | nih.govmdpi.com |

| Pro-197-His | Not specified | nih.govmdpi.com | |

| Pro-197-Leu | Not specified | nih.govmdpi.com | |

| Pro-197-Ala | Not specified | nih.govmdpi.com | |

| Ammannia multiflora | Pro-197-Ala | Not specified | cambridge.org |

| Pro-197-Ser | Not specified | cambridge.org | |

| Pro-197-His | Not specified | cambridge.org | |

| Pro-197-Arg | Not specified | cambridge.org |

The identification of these resistance-conferring mutations relies on molecular biology techniques. Direct sequencing of the ALS gene from resistant plants is the definitive method for identifying the specific point mutations responsible for resistance. nih.govbohrium.comcambridge.org This approach involves amplifying the ALS gene using the Polymerase Chain Reaction (PCR) and then determining the exact nucleotide sequence, which is then compared to the sequence from susceptible plants to pinpoint any differences. mdpi.comdntb.gov.uaresearchgate.net

Once a specific mutation is identified, more rapid diagnostic tools can be developed for screening larger populations. Techniques such as cleaved amplified polymorphic sequence (CAPS) markers can be designed to quickly detect the presence of a known mutation. nih.govmdpi.comresearchgate.net This PCR-based method uses restriction enzymes that recognize and cut the DNA sequence only if the mutation is present (or absent), allowing for differentiation between resistant and susceptible alleles based on the resulting DNA fragment sizes. nih.govresearchgate.net Allele-specific PCR is another approach that uses primers designed to specifically amplify either the resistant or the susceptible allele, providing a quick method for genotyping individual plants. researchgate.netmdpi.com

To confirm that an identified mutation is the cause of resistance, the functional properties of the altered ALS enzyme are studied. This is typically done through in vitro enzyme activity assays. researchgate.netresearchgate.net In these assays, the ALS enzyme is extracted from both resistant and susceptible plants, and its activity is measured in the presence of varying concentrations of bensulfuron-methyl. researchgate.net

Studies have consistently shown that ALS enzymes from resistant plants with Pro-197 mutations are significantly less inhibited by bensulfuron-methyl compared to the wild-type enzyme from susceptible plants. researchgate.netnih.gov For example, in resistant Sagittaria trifolia populations, the ALS activity was substantially higher than in the susceptible population when exposed to the herbicide, confirming that the mutations prevent the normal interaction between the enzyme and the herbicide. researchgate.net Molecular docking analyses further support these findings by predicting how amino acid substitutions, such as those at Pro-197, alter the three-dimensional structure of the enzyme's active site. mdpi.comresearchgate.net These structural changes can reduce the binding energy and weaken the interactions between the herbicide and the ALS protein, thereby conferring resistance. mdpi.comfrontiersin.org

Another potential target-site resistance mechanism is the overexpression of the target gene, which would increase the amount of ALS enzyme in the plant, requiring more herbicide to achieve inhibition. However, studies investigating bensulfuron-methyl resistance have generally found this not to be the case.

Gene expression analyses, often conducted using quantitative real-time PCR (RT-qPCR), have compared the levels of ALS gene transcription in resistant and susceptible weed populations. bohrium.comfrontiersin.org The results from multiple studies on different weed species have shown no significant differences in the relative expression of the ALS gene between resistant and susceptible biotypes. bohrium.comfrontiersin.orgnih.gov This indicates that the resistance conferred by mutations at Pro-197 is due to a qualitative change in the ALS enzyme (reduced sensitivity) rather than a quantitative one (increased production). bohrium.comfrontiersin.org

Identification and Characterization of Acetolactate Synthase (ALS) Gene Mutations

Cross-Resistance Patterns and Multiple Resistance Evolution

The evolution of resistance to one herbicide can often confer resistance to other herbicides, a phenomenon known as cross-resistance. This is particularly common when the herbicides share the same mode of action or are detoxified by the same metabolic pathway. Understanding these patterns is critical for devising effective weed management programs.

Response to Other ALS-Inhibiting Herbicides

Bensulfuron-methyl belongs to the sulfonylurea (SU) family of ALS inhibitors. Weeds that have evolved resistance to it, whether through target-site mutations or enhanced metabolism, frequently exhibit cross-resistance to other SUs. However, their response to other chemical families of ALS inhibitors—such as imidazolinones (IMI), triazolopyrimidines (TP), and pyrimidinyl-thiobenzoates (PTB)—can vary significantly. This variability is often dictated by the specific resistance mechanism.

For example, a study on Ludwigia prostrata with a Pro-197-Ser target-site mutation showed high resistance to bensulfuron-methyl and cross-resistance to pyrazosulfuron-ethyl (B166691) (another SU), but remained sensitive to penoxsulam (B166495) (a TP), bispyribac-sodium (B1667525) (a PTB), and imazethapyr (B50286) (an IMI). nih.govhh-ra.org In contrast, a highly resistant population of Capsella bursa-pastoris (shepherd's-purse) with a double mutation in the ALS gene was resistant not only to bensulfuron-methyl but also showed very high cross-resistance to tribenuron-methyl (B105370) (SU) and penoxsulam (TP). In cases of metabolic resistance, the profile can be even broader, as the involved enzymes like CYP450s may be capable of degrading herbicides from multiple chemical families. nih.gov

| Weed Species | Bensulfuron-methyl Resistance Ratio (RI) | Cross-Resistance Profile | Reference |

|---|---|---|---|

| Ludwigia prostrata | 21.2-fold | Resistant to Pyrazosulfuron-ethyl (SU). Sensitive to Penoxsulam (TP), Bispyribac-sodium (PTB), Imazethapyr (IMI). | nih.govhh-ra.org |

| Capsella bursa-pastoris | 969-fold | Highly Resistant to Tribenuron-methyl (SU), Penoxsulam (TP). | |

| Scirpus mucronatus | >1600-fold | Strongly Resistant to other SUs and Imazamox (IMI). Weakly Resistant to Bispyribac-sodium (PTB). | mdpi.com |

| Sagittaria trifolia | 31 to 120-fold | Resistant to other SU herbicides. Sensitive to IMI herbicides. Variable resistance to PTB and TP herbicides. | nih.gov |

This table summarizes the varied cross-resistance patterns observed in different weed species that have developed resistance to bensulfuron-methyl. The response to other ALS inhibitor families is highly dependent on the weed species and the specific resistance mechanism involved.

Implications for Resistance Management Strategies

The evolution of herbicide resistance, particularly complex NTSR mechanisms, poses a significant threat to crop production. An integrated approach that does not rely solely on a single herbicide or mode of action is essential for sustainable weed management. nih.gov

Key strategies for managing bensulfuron-methyl resistance include:

Herbicide Rotation and Mixtures: The most critical strategy is to rotate herbicides with different modes of action. For fields with bensulfuron-methyl resistant weeds, herbicides to which the population is still susceptible should be used. For example, based on the data in Table 2, penoxsulam or imazethapyr could be effective against the resistant Ludwigia prostrata. nih.govhh-ra.org Tank-mixing herbicides with different modes of action at full recommended rates can also be effective in controlling a broader spectrum of weeds and delaying the onset of resistance. nih.gov

Cultural and Mechanical Practices: Integrating non-chemical control methods is crucial. Practices such as crop rotation, use of cover crops, and mechanical tillage can disrupt weed life cycles and reduce the weed seed bank in the soil.

Preventing Seed Production: It is imperative to control escaped weeds before they can set seed to prevent the spread of resistant genes. This may involve manual removal or spot spraying with an effective alternative herbicide. nih.gov

Monitoring and Early Detection: Farmers and agronomists should regularly monitor fields to identify patches of weeds that survive herbicide applications. Early detection of a resistant population allows for targeted intervention to contain and manage it before it spreads across a larger area.

By understanding the molecular basis of resistance and the specific cross-resistance patterns in local weed populations, effective and durable weed management strategies can be implemented to mitigate the impact of bensulfuron-methyl resistance.

Population Genetics and Evolutionary Dynamics of Bensulfuron-methyl Resistance

The emergence and proliferation of herbicide resistance in weed populations is a dynamic evolutionary process governed by the principles of population genetics. The development of resistance to bensulfuron-methyl is a stark example of rapid adaptation under intense anthropogenic selection pressure. Understanding the genetic and evolutionary dynamics at the population level is crucial for developing sustainable weed management strategies.

Geographical Distribution and Spread of Resistant Biotypes

Resistance to bensulfuron-methyl has been documented in numerous weed species across the globe, with a particularly high prevalence in regions with intensive rice cultivation. The geographical distribution of resistant biotypes is a direct reflection of the historical use patterns of acetolactate synthase (ALS)-inhibiting herbicides.

One of the most well-documented cases is that of Ammannia auriculata (eared redstem) in the rice paddies of southern China. Having been used for approximately 30 years in this region, bensulfuron-methyl has led to widespread resistance. nih.gov Studies conducted in provinces such as Jiangsu, Anhui, and Zhejiang have revealed a high frequency of resistant A. auriculata populations. nih.gov For instance, a survey in Yangzhou City found that 90% of the collected biotypes had evolved resistance. nih.gov Similarly, a study in the Ningshao plain of China reported that an alarming 96.6% of A. auriculata biotypes were resistant to bensulfuron-methyl. nih.gov The first instance of bensulfuron-methyl resistance in this weed species was identified in California, USA, in 1997, highlighting the global nature of this challenge. nih.gov

Cyperus difformis (smallflower umbrella sedge) is another problematic weed that has developed widespread resistance to bensulfuron-methyl. Resistant populations have been identified in rice fields in China and Greece. scilit.com In China's Anhui Province, a population of C. difformis was confirmed to have a high level of resistance after more than a decade of continuous application of ALS inhibitors. scilit.com

The table below summarizes findings from various studies on the geographical distribution and resistance levels of different weed biotypes to bensulfuron-methyl.

| Weed Species | Location | Crop | Year of Report/Study | Resistance Level (Fold-Resistance) | Reference |

| Ammannia auriculata | Yangzhou City, China | Rice | 2022 | 16.4 to 183.1 | nih.govnih.gov |

| Ammannia auriculata | Ningshao Plain, China | Rice | 2018 | High | nih.gov |

| Ammannia auriculata | California, USA | Rice | 1997 | Not Specified | nih.gov |

| Cyperus difformis | Anhui Province, China | Rice | 2023 | 12.87 | scilit.comresearchgate.net |

| Cyperus difformis | Northern Greece | Rice | 2016 | High | scilit.com |

| Sagittaria trifolia | Northeast China | Rice | 2017 | 31.06 to 120.35 | researchgate.net |

| Ludwigia prostrata | Jiangsu, China | Rice | 2021 | 6.7 to 188.3 | nih.govresearchgate.net |

The spread of resistant biotypes is facilitated by both natural and anthropogenic means. The movement of contaminated farm machinery, irrigation water, and the dispersal of seeds from resistant plants contribute to the expansion of resistant populations within and between agricultural fields. Gene flow, through pollen and seed movement, can also introduce resistance alleles into previously susceptible populations, accelerating the spread of resistance across the landscape. nih.gov

Evolutionary Pressures Leading to Resistance Development

The primary evolutionary pressure driving the development of resistance to bensulfuron-methyl is the intense and persistent selection imposed by the herbicide itself. The continuous and widespread application of bensulfuron-methyl and other ALS inhibitors creates a selective environment where only individuals with some degree of resistance can survive and reproduce.

Key evolutionary pressures include:

High Selection Intensity: Bensulfuron-methyl is highly effective at controlling susceptible weeds. This high efficacy means that even a low initial frequency of resistant individuals in a population will be strongly favored. Over successive generations of herbicide application, the proportion of resistant individuals increases exponentially.

Prolonged Herbicide Use: The repeated use of herbicides with the same mode of action, such as bensulfuron-methyl, over many years without rotation is a major contributing factor. scilit.com In many rice-growing regions in China, for example, bensulfuron-methyl has been used for over 15 to 30 years, providing a long and consistent selection pressure for the evolution of resistance. nih.govresearchgate.net

Monoculture Cropping Systems: Agricultural systems that rely on the continuous cultivation of a single crop, such as rice, often lead to a less diverse weed spectrum and a greater reliance on a limited number of herbicides. This lack of diversity in weed management practices intensifies the selection pressure for resistance to the commonly used herbicides.

Initial Frequency of Resistance Alleles: The rate of resistance evolution is also influenced by the initial frequency of resistance-conferring alleles in the weed population before the introduction of the herbicide. researchgate.net Studies on other ALS-inhibiting herbicides have shown that the initial frequency of target-site resistance in weed populations like Lolium rigidum can be as high as 1.2 x 10-4. scilit.comopen-source-biology.com This relatively high initial frequency, compared to other herbicide resistance mechanisms, helps to explain the rapid evolution of resistance to ALS inhibitors.

The combination of these pressures creates a powerful selective sieve, favoring the proliferation of resistant biotypes. Research has shown that weeds can develop resistance to ALS inhibitors within as few as three to five years of continuous use. scilit.com This rapid evolution underscores the critical need for integrated weed management strategies that reduce the selection pressure for herbicide resistance.

The table below details the key research findings on the evolutionary pressures contributing to bensulfuron-methyl resistance.

| Evolutionary Pressure | Research Finding | Weed Species Implicated | Reference |

| Intense Herbicide Use | Continuous application for over 15-30 years in rice fields. | Ammannia auriculata, Cyperus difformis | nih.govscilit.com |

| High Efficacy | Strong selection pressure due to high activity on susceptible biotypes. | General (ALS inhibitors) | researchgate.netcambridge.org |

| Initial Allele Frequency | Relatively high initial frequency of resistant individuals (e.g., up to 1.2 x 10-4 for ALS inhibitors). | Lolium rigidum (as a model for ALS inhibitors) | scilit.comopen-source-biology.com |

| Rapid Evolution | Resistance can develop within 3-5 years of continuous use of ALS inhibitors. | General | scilit.com |

| Agricultural Practices | Monoculture and over-reliance on a single mode of action accelerate resistance. | General | nih.gov |

Future Directions and Emerging Research Avenues for Bensulfuron Methyl D6

Advanced Spectroscopic Applications of Isotope-Labeled Bensulfuron-methyl-d6 in Mechanistic Studies

The use of this compound in conjunction with advanced spectroscopic techniques offers a significant opportunity to elucidate the intricate mechanisms of its transformation and degradation. While mass spectrometry (MS) is a dominant tool for metabolite identification, its combination with other spectroscopic methods can provide a more complete picture. nih.gov

Future research should focus on leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and advanced MS techniques to study the fate of this compound. Isotope labeling with deuterium (B1214612) (d6) provides a distinct mass shift that simplifies the tracking of the molecule and its metabolites in complex environmental matrices. researchgate.net On-line hydrogen/deuterium (H/D) exchange experiments in an electrospray ionization source can rapidly determine the number of exchangeable hydrogens, aiding in the structural elucidation of metabolites. core.ac.uk

A combined approach utilizing both MS and NMR data can lead to a more comprehensive understanding of degradation mixtures. nih.gov While MS provides sensitive detection and fragmentation data, NMR offers unambiguous structural information. nih.gov The use of uniformly 13C and/or 15N labeled plant products has demonstrated the potential of NMR in metabolomics, a concept that can be extended to herbicide degradation studies with deuterated compounds like this compound. isolife.nl

Table 1: Advanced Spectroscopic Techniques for this compound Mechanistic Studies

| Spectroscopic Technique | Application in this compound Research | Potential Insights |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements of parent compound and metabolites. | Unambiguous determination of elemental composition of novel degradation products. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation analysis of this compound and its metabolites. | Elucidation of the specific sites of molecular cleavage and structural modifications during degradation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H, 13C, and 2D NMR of degradation samples. | Definitive structural confirmation of metabolites and understanding of the stereochemistry of degradation reactions. |

| Liquid Chromatography-NMR (LC-NMR) | Separation and online NMR analysis of complex metabolite mixtures. | Direct structural identification of individual components in a mixture without the need for isolation. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of isomeric metabolites based on their size and shape. | Differentiation between structurally similar degradation products that cannot be resolved by chromatography alone. |

Integration of Omics Technologies (e.g., Metagenomics, Proteomics) to Elucidate Microbial Degradation Networks

The biodegradation of bensulfuron-methyl (B33747) is a key process in its environmental dissipation. nih.gov The integration of "omics" technologies provides a powerful, system-wide view of the microbial communities and the biochemical pathways involved in the degradation of this herbicide.

Metagenomics can be employed to analyze the genomic content of entire microbial communities from bensulfuron-methyl contaminated soils. This approach can identify the full repertoire of genes involved in the degradation pathway, including those from currently unculturable microorganisms. A genomic analysis of the bensulfuron-methyl-degrading endophytic bacterium Proteus sp. CD3 has already revealed the presence of putative hydrolase or esterase genes involved in its degradation. nih.govfrontiersin.org Future metagenomic studies can expand on this to map the entire degradation network within a soil ecosystem.

Proteomics , the large-scale study of proteins, can identify the specific enzymes that are actively expressed by microorganisms during the degradation of this compound. This can confirm the functional roles of genes identified through metagenomics and provide insights into the regulation of the degradation process. For instance, proteomics can be used to compare the protein expression profiles of a degrading microbial community in the presence and absence of the herbicide.

Metabolomics , the comprehensive analysis of metabolites in a biological system, can be used to identify the full range of intermediate and final degradation products of this compound. This provides a detailed map of the metabolic pathways and can help to identify potential dead-end metabolites or those of toxicological concern. The integration of these omics approaches will provide a holistic understanding of the microbial ecology of bensulfuron-methyl degradation.

Table 2: Application of Omics Technologies in this compound Degradation Research

| Omics Technology | Research Focus | Expected Outcomes |

|---|---|---|

| Metagenomics | Analysis of total microbial DNA from contaminated environments. | Identification of novel genes and microbial species involved in degradation; reconstruction of complete degradation pathways. |

| Proteomics | Study of the entire protein complement of degrading microorganisms. | Identification of key enzymes and regulatory proteins involved in the degradation process; understanding of the microbial response to bensulfuron-methyl exposure. |

| Metabolomics | Comprehensive analysis of all metabolites in a degradation system. | Detailed mapping of the degradation pathway, including transient intermediates and final products; assessment of the formation of potentially harmful byproducts. |

Development of Predictive Models for Environmental Fate and Resistance Evolution based on Isotopic Tracing

Predictive modeling is an essential tool for assessing the environmental risk of herbicides. awsjournal.org Isotopic tracing with this compound can provide crucial data for the development and validation of more accurate and robust models for its environmental fate and the evolution of weed resistance.

By tracing the movement and transformation of this compound in soil and water systems, researchers can obtain precise data on its degradation rates, mobility, and partitioning between different environmental compartments. This data is invaluable for parameterizing and calibrating environmental fate models such as the Pesticide Root Zone Model (PRZM) and the Leaching Estimation and Chemistry Model (LEACHM). nih.govresearchgate.net The use of isotopically labeled compounds can help to reduce the uncertainty inherent in these models by providing more accurate input parameters. pfmodels.org

Furthermore, isotopic tracing can be applied to study the mechanisms of herbicide resistance in weeds. nih.gov By following the uptake, translocation, and metabolism of this compound in both susceptible and resistant weed biotypes, scientists can identify the specific mechanisms conferring resistance. This information is critical for developing models that can predict the likelihood and rate of resistance evolution under different herbicide use scenarios. nih.gov Such models can inform the development of sustainable weed management strategies that prolong the effective lifespan of bensulfuron-methyl and other herbicides.

Table 3: Parameters for Predictive Modeling Informed by Isotopic Tracing of this compound

| Model Type | Key Parameters from Isotopic Tracing | Model Output and Application |

|---|---|---|

| Environmental Fate Models | Degradation half-life in soil and water; Adsorption/desorption coefficients (Kd); Leaching potential; Plant uptake and metabolism rates. | Prediction of environmental concentrations in different compartments; Assessment of potential for groundwater contamination and off-site transport. |

| Resistance Evolution Models | Herbicide uptake and translocation rates in plants; Metabolic detoxification pathways and rates; Target-site mutation frequency. | Prediction of the risk and timeline for the evolution of herbicide resistance in weed populations; Guidance for resistance management strategies. |

Engineering of Microbial Strains for Enhanced Bioremediation of Contaminated Environments

Bioremediation offers a promising and environmentally friendly approach for the cleanup of herbicide-contaminated soils and water. nih.gov The isolation and characterization of microorganisms capable of degrading bensulfuron-methyl, such as Proteus sp. CD3, provides a foundation for the development of enhanced bioremediation strategies. nih.gov

Future research will focus on the use of genetic and metabolic engineering techniques to improve the degradation efficiency and environmental fitness of these microbial strains. bbau.ac.in One approach is directed evolution , which involves subjecting key degradation enzymes to rounds of mutation and selection to enhance their catalytic activity and substrate specificity for bensulfuron-methyl. nih.gov For example, the directed evolution of a sulfonylurea esterase has already resulted in a variant with significantly improved activity against several sulfonylurea herbicides. nih.govresearchgate.net

Another strategy is the engineering of entire metabolic pathways within a host microorganism to create a highly efficient "microbial cell factory" for bensulfuron-methyl degradation. This could involve the introduction of genes encoding for the entire degradation pathway into a robust and environmentally adaptable bacterial chassis. Furthermore, the development of microbial consortia, where different strains work together to carry out the complete degradation of the herbicide, could be a more resilient and effective approach in complex environmental settings. The use of genetically engineered microorganisms for bioremediation has the potential to provide a cost-effective and sustainable solution for managing bensulfuron-methyl contamination. cabidigitallibrary.org

Table 4: Strategies for Engineering Microbial Strains for Bensulfuron-methyl Bioremediation

| Engineering Approach | Target | Desired Outcome |

|---|---|---|

| Directed Evolution | Key degradation enzymes (e.g., esterases, hydrolases). | Increased catalytic efficiency (kcat/Km); Broadened substrate specificity; Enhanced stability under environmental conditions. |

| Metabolic Engineering | Introduction of complete degradation pathways into a host organism. | Creation of a specialized microorganism for the complete mineralization of bensulfuron-methyl; Reduced accumulation of potentially toxic intermediates. |

| Synthetic Microbial Consortia | Combination of different microbial strains with complementary metabolic capabilities. | More robust and efficient degradation in complex environments; Increased resilience to environmental fluctuations. |

| Genome Editing (e.g., CRISPR-Cas) | Precise modification of genes and regulatory elements. | Optimization of enzyme expression levels; Elimination of metabolic bottlenecks; Enhancement of the microorganism's survival in the target environment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.